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Compound of Interest

Compound Name: AS-Inclisiran sodium

Cat. No.: B12418328

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AS-Inclisiran sodium's performance with
alternative therapies, supported by a comprehensive review of published experimental data.
The information is intended to assist researchers, scientists, and drug development
professionals in their understanding and evaluation of this novel therapeutic agent.

Comparative Efficacy in Lowering LDL-C

AS-Inclisiran sodium has demonstrated significant efficacy in reducing low-density lipoprotein
cholesterol (LDL-C) levels in clinical trials. The following tables summarize the quantitative data
from key studies, comparing its performance against other prominent lipid-lowering therapies,
including PCSK9 monoclonal antibodies (evolocumab and alirocumab) and statins.
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Head-to-Head and Network Meta-Analysis Data

Direct head-to-head trials are limited, but network meta-analyses provide indirect comparisons

of the relative efficacy of these agents.
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Experimental Protocols

Detailed methodologies for the pivotal clinical trials are summarized below to provide insight
into the experimental design and execution.

AS-Inclisiran Sodium (ORION Program)

The ORION clinical trial program evaluated the efficacy and safety of Inclisiran in a broad range
of patients with hypercholesterolemia.

e ORION-9: This Phase 3, placebo-controlled, double-blind, randomized trial assessed the
efficacy of Inclisiran in 482 patients with HeFH and elevated LDL-C despite maximally
tolerated statin therapy.[1]

o Intervention: Patients were randomized 1:1 to receive either 300 mg of Inclisiran sodium or
placebo via subcutaneous injection on day 1, day 90, and every 6 months thereafter for 18
months.[1]
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o Primary Endpoints: The co-primary endpoints were the percentage change in LDL-C from
baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline
after day 90 and up to day 540.[1]

¢ ORION-10 & ORION-11: These were Phase 3, placebo-controlled, double-blind, randomized
trials that evaluated Inclisiran in patients with ASCVD (ORION-10) and ASCVD or ASCVD
risk equivalents (ORION-11) with elevated LDL-C.

o Intervention: Similar to ORION-9, patients received either Inclisiran or placebo at day 1,
day 90, and then every 6 months.

o Primary Endpoints: The primary endpoints were consistent with the ORION-9 trial,
focusing on the percentage change in LDL-C at day 510 and the time-adjusted change
from day 90 to day 540.

Evolocumab (FOURIER Trial)

The FOURIER trial was a multinational, randomized, double-blind, placebo-controlled trial that
assessed the clinical efficacy and safety of evolocumab in patients with established
cardiovascular disease.[4]

¢ Intervention: 27,564 patients were randomized to receive either evolocumab (140 mg every
two weeks or 420 mg monthly) or placebo subcutaneously.[5]

e Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death,
myocardial infarction, stroke, hospitalization for unstable angina, or coronary
revascularization.[5]

Alirocumab (ODYSSEY OUTCOMES Trial)

The ODYSSEY OUTCOMES trial was a multicenter, randomized, double-blind, placebo-
controlled trial that evaluated the effect of alirocumab on cardiovascular outcomes in patients
who had a recent acute coronary syndrome.[6][7]

 Intervention: 18,924 patients were randomized to receive either alirocumab (75 mg or 150
mg every 2 weeks, with dose adjustment) or placebo subcutaneously.[7]
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e Primary Endpoint: The primary end point was a composite of death from coronary heart
disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina

requiring hospitalization.[7]

Visualizing the Mechanisms and Workflows

To further elucidate the underlying biology and experimental processes, the following diagrams

have been generated.

Click to download full resolution via product page

Caption: Signaling pathway of AS-Inclisiran sodium in hepatocytes.
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Caption: Experimental workflow of the ORION Phase 3 clinical trials.
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Caption: Logical relationship from mechanism to clinical outcome for AS-Inclisiran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

